Product packaging for Saxagliptin N-Carboxybenzyl(Cat. No.:)

Saxagliptin N-Carboxybenzyl

Cat. No.: B13443526
M. Wt: 449.5 g/mol
InChI Key: DSLXQSYLYSTVKT-JRDSUQPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saxagliptin N-Carboxybenzyl (CAS 1408335-73-8) is a significant process-related impurity and synthetic intermediate in the production of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus . This compound appears as a white solid and has a molecular formula of C₂₆H₃₁N₃O₄ and a molecular weight of 449.5 g/mol . Its chemical structure features a carboxybenzyl (Cbz) protecting group on the primary amine of the Saxagliptin precursor molecule . This protecting group is commonly used in peptide synthesis to temporarily block the reactivity of the amine function during manufacturing, making this compound a crucial reference standard for monitoring the synthesis and ensuring the purity of the final Active Pharmaceutical Ingredient (API) . The primary research application of this compound is in pharmaceutical chemistry and analytical research, where it serves as a critical quality control standard . Researchers use this compound to develop and validate analytical methods, such as HPLC, for the identification and quantification of process-related impurities in Saxagliptin API batches . Its well-defined structure allows scientists to track and control the synthetic pathway, ensuring the production of high-quality Saxagliptin by confirming that this intermediate has been properly removed in the final steps . This is essential for complying with strict regulatory guidelines from bodies like the ICH that mandate the identification and control of impurities in drug substances . This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31N3O4 B13443526 Saxagliptin N-Carboxybenzyl

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

benzyl N-[(1R)-2-[(1R,3R,5R)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]carbamate

InChI

InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17-,18+,19-,20+,21+,22-,25?,26?/m0/s1

InChI Key

DSLXQSYLYSTVKT-JRDSUQPKSA-N

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

Chemical Synthesis and Formation Pathways of Saxagliptin N Carboxybenzyl

Synthetic Methodologies for the Preparation of Saxagliptin (B632) N-Carboxybenzyl as a Reference Standard

The deliberate synthesis of Saxagliptin N-Carboxybenzyl is crucial for its availability as a reference standard. This allows for the accurate identification and quantification of this specific impurity in batches of Saxagliptin. The synthesis is designed to be controlled and to yield a product with high purity and a well-defined stereochemical structure.

Detailed Reaction Schemes and Mechanisms for N-Carboxybenzylation

The synthesis of this compound, also referred to as CBZ-protected Saxagliptin, can be achieved through a couple of primary pathways, typically involving the coupling of two key intermediates. nbinno.com

Pathway A involves the coupling of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile (or its salt) with (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(3-hydroxyadamantan-1-yl)acetic acid. This reaction forms the amide bond that constitutes the backbone of the final molecule. nbinno.com

Reaction Scheme (Pathway A): (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(3-hydroxyadamantan-1-yl)acetic acid + (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile --(Coupling Agent)--> this compound

The mechanism for this amide coupling typically involves the activation of the carboxylic acid group of the N-Cbz protected amino acid derivative by a coupling agent, such as a carbodiimide (B86325) (e.g., EDC) or the formation of a mixed anhydride (B1165640). This activated intermediate is then susceptible to nucleophilic attack by the secondary amine of the azabicyclo[3.1.0]hexane moiety, leading to the formation of the amide bond and the release of the coupling agent's byproduct.

Pathway B offers an alternative route starting from a carbamoyl (B1232498) intermediate, which is then dehydrated to form the nitrile group. This pathway begins with the coupling of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(3-hydroxyadamantan-1-yl)acetic acid with (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide. The resulting intermediate, Benzyl (B1604629) N-[(1S)-2-[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxyadamantan-1-yl)-2-oxo-ethyl]carbamate, is then subjected to a dehydration reaction to yield this compound.

nbinno.comReaction Scheme (Pathway B):

(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(3-hydroxyadamantan-1-yl)acetic acid + (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide --(Coupling Agent)--> Benzyl N-[(1S)-2-[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxyadamantan-1-yl)-2-oxo-ethyl]carbamate

Benzyl N-[(1S)-2-[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxyadamantan-1-yl)-2-oxo-ethyl]carbamate --(Dehydrating Agent)--> this compound

The dehydration step can be carried out using reagents like trifluoroacetic anhydride in the presence of an organic base.

nbinno.com#### 2.1.2. Exploration of Protecting Group Chemistry Relevant to N-Carboxybenzyl Moieties

The use of the N-Carboxybenzyl (Cbz or Z) group is a classic and robust strategy in peptide and amino acid chemistry. It serves to protect the primary amine group of the adamantylglycine derivative from participating in unwanted side reactions during the amide coupling step.

The Cbz group is typically introduced by reacting the amino group with benzyl chloroformate under basic conditions. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, with the subsequent loss of a chloride ion.

total-synthesis.comOne of the key advantages of the Cbz group is its stability under a range of conditions, yet it can be readily removed under specific, mild conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). T total-synthesis.comgoogle.comhis process, known as hydrogenolysis, cleaves the benzylic carbon-oxygen bond to release the free amine, toluene, and carbon dioxide. This orthogonality with other protecting groups, such as the Boc group which is acid-labile, makes it a valuable tool in multi-step organic synthesis.

total-synthesis.com#### 2.1.3. Stereochemical Control and Purity Considerations in Synthetic Routes

Maintaining the desired stereochemistry is paramount in the synthesis of pharmaceutical compounds. For this compound, the stereocenters at (1S,3S,5S) in the azabicyclo[3.1.0]hexane ring and (S) at the alpha-carbon of the adamantylglycine moiety must be preserved.

The stereochemical integrity is largely dependent on the purity of the starting materials. The use of enantiomerically pure (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile and (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(3-hydroxyadamantan-1-yl)acetic acid is the primary method of ensuring the correct final stereoisomer.

During the coupling reaction, there is a risk of racemization at the activated chiral center of the N-Cbz protected amino acid. The choice of coupling reagents, solvents, and temperature can significantly impact the degree of racemization. For instance, the use of certain additives like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimides is known to suppress racemization. Purity is achieved through standard purification techniques such as crystallization and chromatography to remove any unreacted starting materials, reagents, and side products.

Elucidation of this compound as a Process-Related Impurity

In the commercial synthesis of Saxagliptin, which predominantly employs a tert-butoxycarbonyl (Boc) protecting group strategy, the formation of this compound is not an expected outcome of the main reaction sequence. I peptide.comts presence as a process-related impurity would likely stem from side reactions involving impurities in the starting materials or reagents.

By-product Formation through Side Reactions during Saxagliptin Synthesis

The formation of this compound as a byproduct could theoretically occur if the unprotected Saxagliptin molecule, once formed after the deprotection of the Boc-protected precursor, reacts with a source of the N-Carboxybenzyl group.

A plausible, albeit speculative, mechanism would involve the presence of benzyl chloroformate or a similar Cbz-donating species as an impurity in one of the reagents used in the final steps of the Saxagliptin synthesis. If present, it could react with the primary amine of Saxagliptin in a similar fashion to the deliberate N-Carboxybenzylation described for the reference standard synthesis.

Hypothetical Side Reaction:

This type of side reaction is a known issue in peptide synthesis where residual activating agents or protecting group precursors can lead to the formation of undesired derivatives.

google.com#### 2.2.2. Influence of Reaction Conditions and Reagent Purity on Impurity Generation

The generation of process-related impurities is highly dependent on the control of reaction conditions and the purity of all materials used in the synthesis.

nbinno.comdaicelpharmastandards.comReagent Purity: The most direct cause for the formation of this compound as an impurity would be the contamination of a reagent with benzyl chloroformate or a related compound. Therefore, stringent quality control of all raw materials is essential to prevent the introduction of such impurities.

nbinno.comReaction Conditions: The conditions of the final deprotection and work-up steps in the main Saxagliptin synthesis could also influence the formation of this impurity. For instance, if the reaction mixture contains residual bases, it could facilitate the reaction of the Saxagliptin amine with any Cbz-containing impurities. The pH, temperature, and reaction time are all critical parameters that need to be carefully controlled to minimize side reactions.

The following table summarizes the key factors influencing the formation of this compound:

FactorInfluence on Impurity Formation
Purity of Reagents Contamination with Cbz-donating species is a primary potential source.
Reaction pH Basic conditions can promote the N-acylation of the Saxagliptin amine.
Temperature Higher temperatures can increase the rate of side reactions.
Work-up Procedure Inefficient removal of reactive impurities can lead to their reaction with the final product.

Theoretical and Computational Chemistry Approaches to Reaction Mechanism Prediction

While specific experimental and computational studies on the synthesis of this compound are not extensively detailed in publicly available literature, the underlying reaction mechanism can be understood through the well-established principles of N-acylation, specifically the formation of a carbamate (B1207046) linkage using a Carboxybenzyl (Cbz) protecting group. Computational chemistry offers powerful tools to dissect such reaction mechanisms, providing insights into transition states, reaction energies, and the influence of various parameters on the reaction outcome.

The formation of this compound involves the reaction of the secondary amine of the Saxagliptin backbone with benzyl chloroformate (Cbz-Cl). This reaction, a classic example of a Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. wikipedia.org The core of this transformation is the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.com

General Mechanism of N-Cbz Protection:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of benzyl chloroformate. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group.

Deprotonation: A base, typically an organic or inorganic base present in the reaction mixture, removes a proton from the nitrogen atom, yielding the final N-Cbz protected product and a salt byproduct. total-synthesis.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the finer details of this mechanism. DFT calculations can be employed to model the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

Key Aspects Investigated by Computational Chemistry:

Transition State Geometry: Computational modeling can predict the three-dimensional arrangement of atoms in the transition state. For the N-acylation reaction, this would involve the precise geometry of the forming N-C bond and the breaking C-Cl bond in the tetrahedral intermediate.

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility and rate. Lower activation energies correspond to faster reaction rates.

Solvent Effects: The choice of solvent can significantly influence reaction rates and pathways. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of the solvent on the energies of the species involved in the reaction, providing a more accurate picture of the reaction in a condensed phase.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state connects the reactants and products, thereby validating the proposed reaction pathway.

The application of these computational approaches to the synthesis of this compound would enable a deeper understanding of the reaction mechanism, facilitate the optimization of reaction conditions, and potentially predict the formation of any side products.

Interactive Data Table: General Parameters for N-Cbz Protection Reactions

ParameterTypical Value/ConditionComputational Modeling Approach
Reactants Amine, Benzyl ChloroformateGeometry optimization of reactant molecules
Solvent Dichloromethane, Tetrahydrofuran (B95107), WaterPolarizable Continuum Model (PCM)
Base Sodium bicarbonate, TriethylamineModeling of proton transfer reactions
Temperature 0 °C to room temperatureCalculation of temperature-dependent rate constants
Reaction Time 1-24 hoursNot directly modeled, but inferred from activation energy
Yield Generally high (>80%)Calculation of reaction thermodynamics (ΔG)

Detailed Research Findings from Analogous Systems:

Kinetic studies on the solvolysis of benzyl chloroformate have provided valuable experimental data that can inform computational models. nih.gov These studies have shown that the reaction mechanism can shift depending on the solvent's nucleophilicity and ionizing power. nih.gov In solvents with high nucleophilicity, an association-dissociation pathway is favored, consistent with the general mechanism described above. nih.gov However, in less nucleophilic, highly ionizing solvents, an ionization mechanism leading to a carbocation intermediate may become significant. nih.gov

Computational studies on the N-nitrosation of secondary amines, another N-acylation type reaction, have demonstrated the utility of DFT in assessing the impact of electronic and steric effects on activation energies. researchgate.net Similar approaches could be applied to the N-Cbz protection of the sterically hindered adamantane-containing amine of the Saxagliptin precursor to predict its reactivity.

Inability to Fulfill Request Due to Lack of Scientific Evidence

A comprehensive investigation into the chemical compound "this compound" has revealed that it is consistently characterized in scientific literature and commercial contexts as a synthetic intermediate and a reference standard for impurities, rather than a degradation product of the antidiabetic drug Saxagliptin.

Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products of a drug substance under stress conditions. The primary documented degradation products of Saxagliptin include its cyclic amidine (SCA), the epimer of the cyclic amidine (ESCA), and a formyl amide derivative (SFA). The formation of these compounds is influenced by factors such as pH and the presence of certain excipients.

Conversely, "this compound" is commercially available from multiple chemical suppliers. These suppliers list the compound as an intermediate for the synthesis of Saxagliptin derivatives or as a qualified impurity reference standard. This indicates that the compound is known within the pharmaceutical industry, but its origin is related to the manufacturing process rather than the degradation of the final drug product.

The provided article outline is structured around the premise that "this compound" is a forced degradation product. Due to the complete absence of scientific data to support this central thesis, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested structure and content. To do so would necessitate the fabrication of data and research findings, which would be misleading and scientifically unsound.

Therefore, this report must conclude that the information required to fulfill the user's request as outlined is not available in the public scientific domain.

Degradation Pathways and Stability Studies of Saxagliptin Yielding N Carboxybenzyl Derivatives

Kinetic Modeling of Degradation Pathways Involving Saxagliptin (B632)

The stability of saxagliptin in solid dosage forms is a complex process influenced by a variety of factors, including temperature, humidity, and the composition of the formulation. Kinetic modeling of its degradation pathways is crucial for predicting the shelf-life and ensuring the quality of the drug product. The primary degradation products of saxagliptin that have been identified and studied are a cyclic amidine (SCA), its epimer (ESCA), and a formyl amide (SFA). nih.govresearchgate.net

Detailed Research Findings:

A comprehensive study on the degradation of saxagliptin in active film-coated tablets has provided significant insights into the kinetics of its degradation. nih.gov This research demonstrated that the degradation of saxagliptin is highly dependent on the micro-environmental conditions within the solid dosage form.

The degradation of saxagliptin follows two main pathways:

Intramolecular Cyclization: Saxagliptin undergoes intramolecular cyclization to form the cyclic amidine (SCA), which can then epimerize to form ESCA. This pathway is catalyzed by hydroxide (B78521) ions (OH⁻). nih.gov

Formylation: In a parallel reaction, saxagliptin can be formylated to produce the formyl amide (SFA). This reaction is promoted by the presence of protons (H⁺). nih.gov

A significant factor influencing these degradation pathways is the presence of polyethylene (B3416737) glycol (PEG) in the tablet's film coat. nih.govresearchgate.net PEG can degrade to form reactive impurities, including formic acid. The formation of formic acid lowers the micro-environmental pH, which in turn inhibits the formation of the main degradation product, epi-cyclic amidine (ESCA), by slowing down the OH⁻ catalyzed cyclization. nih.govnih.gov Conversely, the acidic environment and the presence of formic acid can promote the formation of the formyl amide (SFA). nih.gov

The rate of degradation is also significantly affected by temperature and relative humidity. An increase in either of these factors generally leads to a higher rate of saxagliptin degradation. nih.gov

Interactive Data Table: Factors Influencing Saxagliptin Degradation Products

The following table summarizes the significance of various factors on the formation of the three main degradation products of saxagliptin. nih.gov

Degradation ProductTimeTemperatureRelative HumidityTablet Composition (PEG to SAXA ratio)
SCA (Cyclic Amidine)HighModerateModerateHigh
ESCA (Epi-cyclic Amidine)HighHighModerateModerate
SFA (Formyl Amide)ModerateHighModerateHigh

Kinetic Modeling and Rate Constants:

A kinetic model has been developed to predict the concentration of individual degradation products over time, taking into account the formulation composition, temperature, and relative humidity. nih.gov The model is based on a series of reaction equations derived from mechanistic studies and supported by ab initio calculations of reaction activation energies. nih.govnih.gov

The formation of SCA and ESCA is negatively affected by an increase in the PEG to saxagliptin ratio, which leads to a decrease in the micro-environmental pH. nih.gov In contrast, the formation of SFA is positively correlated with the PEG to saxagliptin ratio, as the degradation of PEG provides the formic acid that participates in the formylation reaction. nih.gov

Interactive Data Table: Effect of PEG to Saxagliptin Ratio on Degradation Product Formation

This table illustrates the impact of the polyethylene glycol (PEG) to saxagliptin (SAXA) weight ratio on the formation of the primary degradation products at 40°C and 10% nominal water activity. The data shows that a higher PEG to SAXA ratio leads to a decrease in the formation of SCA and ESCA, while increasing the formation of SFA. nih.gov

PEG to SAXA RatioAverage pHSCA FormationESCA FormationSFA Formation
0.85.63HigherHigherLower
1.05.63ModerateModerateModerate
1.25.53LowerLowerHigher
1.45.43LowestLowestHighest

The kinetic model developed provides a valuable tool for understanding the complex degradation behavior of saxagliptin in solid dosage forms and for designing stable formulations. nih.gov The insights gained from these stability studies and kinetic modeling are essential for ensuring the quality and efficacy of saxagliptin-containing drug products throughout their shelf life.

Advanced Analytical Methodologies for Characterization and Quantification of Saxagliptin N Carboxybenzyl

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to separating Saxagliptin (B632) N-Carboxybenzyl from the active pharmaceutical ingredient (API), other intermediates, and potential degradation products.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, is a cornerstone for the impurity profiling of Saxagliptin and its related substances. researchgate.net Method development focuses on optimizing separation parameters to achieve sufficient resolution between all compounds of interest. A typical stability-indicating HPLC method for Saxagliptin would be capable of separating and quantifying impurities such as Saxagliptin N-Carboxybenzyl.

The development process involves the careful selection of a stationary phase, most commonly a C18 column, and a mobile phase, often a gradient mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsciencescholar.us The gradient elution allows for the effective separation of compounds with a wide range of polarities. Detection is typically performed using a photodiode array (PDA) or UV detector at a wavelength where the analytes exhibit maximum absorbance, such as 212 nm or 220 nm. researchgate.netbepls.com

Validation of the developed HPLC method is performed according to the International Conference on Harmonization (ICH) guidelines. bepls.com This ensures the method is reliable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). bepls.comijpsr.com

Table 1: Typical HPLC Method Parameters for Saxagliptin Impurity Profiling

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) bepls.com
Mobile Phase A: Aqueous Buffer (e.g., Phosphate Buffer pH 4.5) B: Acetonitrile or Methanol researchgate.netsciencescholar.us
Elution Gradient
Flow Rate 0.8 - 1.5 mL/min researchgate.netbepls.com
Detection UV/PDA at 212 - 220 nm researchgate.netbepls.com
Injection Volume 20 µL bepls.com

| Column Temperature | Ambient or controlled (e.g., 25 °C) researchgate.net |

Table 2: Representative HPLC Method Validation Data

Validation Parameter Typical Result
Linearity Range 10 - 90 µg/mL ijpsr.com
Correlation Coefficient (r²) > 0.999 bepls.comijpsr.com
Limit of Detection (LOD) 0.003 µg/mL ijpsr.com
Limit of Quantitation (LOQ) 0.010 µg/mL ijpsr.com
Accuracy (% Recovery) 98 - 102%

| Precision (% RSD) | < 2% bepls.com |

Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements over traditional HPLC. mdpi.com By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures, leading to dramatically reduced analysis times, increased resolution, and enhanced sensitivity. mdpi.com

For the analysis of this compound, UPLC provides a more efficient approach for impurity profiling. The enhanced resolution allows for better separation of closely eluting impurities, which might co-elute in an HPLC run. A validated stability-indicating UHPLC method for Saxagliptin and related compounds demonstrated significantly shorter retention times compared to HPLC methods, with Saxagliptin eluting in under 3 minutes. biointerfaceresearch.com This speed and sensitivity make UPLC particularly suitable for high-throughput screening and for detecting trace-level impurities. mdpi.com

Table 3: Comparison of Typical HPLC and UPLC Method Characteristics

Feature HPLC UPLC
Particle Size 3 - 5 µm < 2 µm mdpi.com
Column Dimensions 150-250 mm x 4.6 mm 50-150 mm x 2.1 mm biointerfaceresearch.com
Operating Pressure 400 - 600 bar Up to 1200 bar mdpi.com
Analysis Time 15 - 30 min 1 - 10 min biointerfaceresearch.com
Resolution Good Excellent

| Sensitivity | Good | Higher |

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization of pharmaceutical impurities like this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed in the second mass analyzer.

The fragmentation pattern is unique to the molecule's structure. Key fragmentations for this compound would be expected at the labile bonds, such as the carbamate (B1207046) and amide linkages. The analysis of these fragments helps to confirm the connectivity of the different structural motifs: the N-Carboxybenzyl protecting group, the adamantyl group, and the azabicyclo-hexane carbonitrile core. This fragmentation data is crucial for unequivocally identifying the impurity in complex mixtures. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, measures mass-to-charge ratios with extremely high accuracy and precision. mdpi.com This capability allows for the determination of a molecule's elemental composition from its exact mass. researchgate.net

For a compound like this compound, HRMS can confirm its molecular formula, C₂₆H₃₁N₃O₄. By comparing the experimentally measured exact mass with the theoretically calculated mass, it is possible to confirm the elemental formula with a high degree of confidence, typically with a mass error of less than 5 ppm. This is a powerful tool for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₂₆H₃₁N₃O₄
Nominal Mass 449
Theoretical Exact Mass [M+H]⁺ 450.23873
Typical Measured Mass [M+H]⁺ 450.23850

| Mass Accuracy (Error) | < 5 ppm |

Spectroscopic Techniques for Definitive Structural Confirmation

While chromatography and mass spectrometry are powerful for separation and identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide a complete picture of the molecular structure. ¹H NMR would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the protons on the rigid adamantyl cage, and the protons of the bicyclohexane ring system. ¹³C NMR would confirm the presence of the nitrile carbon, the two carbonyl carbons (amide and carbamate), the aromatic carbons, and the distinct aliphatic carbons of the fused ring systems.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) stretch, the nitrile (C≡N) stretch, the carbonyl (C=O) stretches of the amide and carbamate groups, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

Table 5: Expected Spectroscopic Data for this compound

Technique Functional Group / Atom Expected Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (Benzyl) ~7.3 ppm
Adamantyl Protons ~1.5-2.5 ppm
¹³C NMR Nitrile Carbon (C≡N) ~118-120 ppm
Carbonyl Carbons (C=O) ~155-175 ppm
FTIR Hydroxyl (O-H) ~3200-3600 cm⁻¹ (broad)
Nitrile (C≡N) ~2240-2260 cm⁻¹ (sharp)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm the molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: This technique helps in identifying the number of different types of protons and their connectivity. For this compound, the ¹H NMR spectrum would display characteristic signals corresponding to the protons of the adamantyl group, the azabicyclo[3.1.0]hexane moiety, and the N-carboxybenzyl protecting group.

¹³C NMR Spectroscopy: This analysis provides information on the different carbon environments within the molecule. The spectrum would show distinct peaks for the carbonyl carbons of the amide and carbamate groups, the cyano carbon, the aromatic carbons of the benzyl group, and the aliphatic carbons of the adamantyl and bicyclic systems. daicelpharmastandards.com

While specific spectral data is proprietary, an illustrative representation of expected chemical shifts based on the compound's structure is provided below.

Illustrative NMR Data for this compound

Atom Type Technique Expected Chemical Shift (ppm) Structural Assignment
Protons ¹H NMR ~ 7.3 Aromatic protons (benzyl group)
Protons ¹H NMR ~ 5.1 Methylene protons (-CH₂-) of benzyl group
Protons ¹H NMR ~ 1.5 - 2.5 Protons of the adamantyl and azabicyclo[3.1.0]hexane rings
Carbon ¹³C NMR ~ 170 - 175 Carbonyl carbons (amide, carbamate)
Carbon ¹³C NMR ~ 136 Quaternary aromatic carbon (benzyl group)
Carbon ¹³C NMR ~ 127 - 129 Aromatic carbons (benzyl group)
Carbon ¹³C NMR ~ 118 Cyano carbon (-C≡N)
Carbon ¹³C NMR ~ 67 Methylene carbon (-CH₂-) of benzyl group
Carbon ¹³C NMR ~ 20 - 70 Aliphatic carbons (adamantyl and azabicyclo[3.1.0]hexane rings)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are fundamental for confirming the presence of key functional groups and chromophores within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds and functional groups. The analysis of this compound would reveal absorption bands confirming the presence of its nitrile, hydroxyl, amide, and carbamate moieties.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretching 3200 - 3600 (broad)
N-H (carbamate) Stretching ~ 3300
C-H (aromatic/aliphatic) Stretching 2850 - 3100
C≡N (nitrile) Stretching 2220 - 2260
C=O (carbamate) Stretching ~ 1720
C=O (amide) Stretching ~ 1670

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis and for identifying chromophoric elements within a molecule. For this compound, the main chromophore is the benzyl group. The molecule is expected to exhibit maximum absorbance (λmax) in the UV region, which can be utilized for concentration determination during analytical procedures. While methods have been developed for Saxagliptin with a λmax around 280-281 nm, the specific absorbance maximum for the N-Carboxybenzyl intermediate would be determined during method development. jetir.orgresearchgate.net

Development and Validation of Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method (SIAM) is crucial for determining the intrinsic stability of a drug substance and for separating it from any potential degradation products that may form under various stress conditions. The development and validation of such a method for this compound would typically involve high-performance liquid chromatography (HPLC) or high-performance thin-layer chromatography (HPTLC).

The process involves subjecting the compound to forced degradation under conditions outlined by the International Conference on Harmonisation (ICH) guidelines, such as exposure to acid, base, oxidation, heat, and light. The analytical method must then demonstrate specificity by effectively separating the intact this compound from all degradation products.

The validation of the stability-indicating method is performed as per ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. ijtsrd.combepls.com This involves evaluating a range of parameters to demonstrate the method's performance.

Typical Validation Parameters for a Stability-Indicating HPLC Method

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. Peak purity of the analyte peak is demonstrated; resolution between the analyte and closest eluting peak is >1.5.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.999. researchgate.netbepls.com
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value, often determined by recovery studies. Percent recovery typically between 98.0% and 102.0%. pharmainfo.in
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Relative Standard Deviation (%RSD) ≤ 2.0%. bepls.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined by signal-to-noise ratio of 3:1. ijtsrd.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined by signal-to-noise ratio of 10:1. ijtsrd.com
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). scielo.br

The successful development and validation of these analytical methods are essential for the quality control of this compound, ensuring its identity, purity, and stability throughout the manufacturing process of Saxagliptin. cleanchemlab.com

Comparative Chemical Analysis and Structure Reactivity Relationships of Saxagliptin N Carboxybenzyl

Comparative Structural Analysis with Saxagliptin (B632) and Other Related Chemical Intermediates

The chemical structure of Saxagliptin N-Carboxybenzyl is formally known as Benzyl (B1604629) ((S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate. synzeal.comcleanchemlab.com Its molecular formula is C26H31N3O4, and it has a molecular weight of 449.55 g/mol . pharmaffiliates.com The core structure features the adamantane (B196018) and the azabicyclo[3.1.0]hexane moieties, which are characteristic of Saxagliptin. The key difference lies in the presence of the N-Carboxybenzyl (Cbz) protecting group on the amine functionality.

For instance, the ¹H NMR spectrum of Saxagliptin hydrochloride would be expected to show signals corresponding to the protons of the adamantane and azabicyclo[3.1.0]hexane rings. researchgate.net In contrast, the ¹H NMR spectrum of this compound would exhibit additional aromatic proton signals from the benzyl group of the Cbz moiety, typically in the range of 7.3-7.4 ppm. Furthermore, the benzylic protons (CH2) of the Cbz group would likely appear as a singlet around 5.1-5.2 ppm.

Similarly, in the ¹³C NMR spectrum, this compound would display additional signals for the aromatic carbons of the benzyl group and the carbonyl carbon of the carbamate (B1207046). The presence of the electron-withdrawing Cbz group would also induce shifts in the signals of the adjacent carbons compared to the unprotected amine in Saxagliptin.

Other related intermediates in the synthesis of Saxagliptin include N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. nbinno.com These intermediates possess either the protected amino acid part or the proline-like moiety of the final drug. The structural analysis of these compounds through techniques like NMR, IR, and mass spectrometry is crucial for ensuring the correct stereochemistry and purity at each step of the synthesis.

Table 1: Comparative Structural Data

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Saxagliptin C18H25N3O2 315.41 Free primary amine, adamantane moiety, azabicyclo[3.1.0]hexane nitrile
This compound C26H31N3O4 449.55 N-Carboxybenzyl protected amine, adamantane moiety, azabicyclo[3.1.0]hexane nitrile
N-Boc-3-hydroxyadamantylglycine C17H27NO5 325.40 N-Boc protected amine, adamantane moiety, carboxylic acid
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide C6H10N2O 126.16 Proline-like bicyclic amide

Influence of the N-Carboxybenzyl Moiety on Molecular Conformation and Chemical Reactivity

The N-Carboxybenzyl (Cbz) group is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under various reaction conditions and its ease of removal by hydrogenolysis. total-synthesis.commasterorganicchemistry.com The introduction of the Cbz group onto the primary amine of the Saxagliptin precursor has significant implications for both its molecular conformation and chemical reactivity.

Molecular Conformation:

Chemical Reactivity:

The primary function of the Cbz group is to decrease the nucleophilicity of the amine nitrogen. chem-station.com By converting the amine into a carbamate, the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. acs.org This delocalization significantly reduces the amine's ability to act as a nucleophile in subsequent synthetic steps, thereby preventing undesired reactions.

The electronic effects of the Cbz group are primarily electron-withdrawing due to the carbonyl moiety. This electronic influence can affect the reactivity of nearby functional groups. However, the main impact on reactivity is the prevention of the amine from participating in reactions until the protecting group is selectively removed. The removal of the Cbz group is typically achieved through catalytic hydrogenation, a mild method that does not affect most other functional groups, making it an orthogonal protecting group in complex syntheses. masterorganicchemistry.com

Table 2: Influence of the N-Carboxybenzyl Moiety

Property Effect of N-Carboxybenzyl Group Rationale
Molecular Conformation Increased steric hindrance and restricted bond rotation. The bulky benzyl group and the planar nature of the carbamate bond introduce conformational constraints.
Chemical Reactivity Decreased nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the electron-withdrawing carbonyl group of the carbamate.

Computational Chemistry and Molecular Modeling for Conformational Analysis and Reactivity Prediction

Computational chemistry and molecular modeling are invaluable tools for understanding the structure-activity relationships of drug molecules and their intermediates. These methods can provide insights into molecular conformation, electronic properties, and reactivity that are often difficult to obtain through experimental means alone.

Conformational Analysis:

Molecular mechanics and quantum chemical calculations can be employed to explore the conformational landscape of this compound. unipd.ituiuc.edu By systematically rotating the single bonds in the molecule, a potential energy surface can be generated, revealing the most stable low-energy conformations. Such studies on N-Cbz protected amino acids have demonstrated the influence of the protecting group on the preferred dihedral angles. researchgate.net For this compound, these calculations could predict the spatial arrangement of the adamantyl, azabicyclo[3.1.0]hexane, and N-Carboxybenzyl moieties, providing a deeper understanding of the steric shielding provided by the protecting group.

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts. doaj.orgrsc.orgmdpi.com By calculating the magnetic shielding of each nucleus in a given conformation, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data can help to confirm the proposed structure and stereochemistry of the molecule.

Reactivity Prediction:

Computational models can also be used to predict the chemical reactivity of molecules. For instance, by calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can identify the most likely sites for nucleophilic and electrophilic attack. In the case of this compound, these calculations would confirm the reduced nucleophilicity of the protected nitrogen atom.

More advanced computational techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be used to model chemical reactions and predict reaction barriers. uiuc.edu While not typically applied to routine synthetic intermediates, such methods could be used to investigate the mechanism of the deprotection step or any potential side reactions. The application of such computational studies is more common in the drug discovery phase, for example, in Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of a series of related compounds.

Table 3: Computational Chemistry Applications

Application Computational Method Predicted Properties
Conformational Analysis Molecular Mechanics, Quantum Chemical Calculations Stable conformations, dihedral angles, steric hindrance.
Spectroscopic Prediction Quantum Chemical Calculations NMR chemical shifts, IR vibrational frequencies.
Reactivity Prediction Frontier Molecular Orbital Analysis, Electrostatic Potential Mapping Nucleophilicity, electrophilicity, reaction mechanisms.

Future Research Directions in the Chemical Analysis and Understanding of Saxagliptin N Carboxybenzyl

Exploration of Novel Green Chemistry Principles in Synthesis and Impurity Control

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, reduce costs, and enhance safety. instituteofsustainabilitystudies.com The synthesis of Saxagliptin (B632) and its intermediates, including Saxagliptin N-Carboxybenzyl, traditionally involves solvents and reagents that are environmentally burdensome. Future research will focus on developing more sustainable synthetic and analytical methodologies.

Key areas of exploration include:

Solvent Replacement: The substitution of hazardous solvents is a cornerstone of green chemistry. unibo.it Research should focus on replacing solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and chlorinated solvents, which are often used in synthetic steps, with greener alternatives. semanticscholar.orggoogle.com Environmentally friendly chromatography methods are also being developed for the analysis of Saxagliptin, moving away from nephrotoxic solvents. researchgate.netdntb.gov.ua

Catalysis and Atom Economy: Future synthetic routes should prioritize the use of catalytic reagents over stoichiometric ones to reduce waste. instituteofsustainabilitystudies.com Developing processes with high atom economy ensures that a maximum proportion of reactant materials is incorporated into the final product.

Energy Efficiency and Alternative Energy Sources: Investigating energy-efficient processes, such as one-pot syntheses or telescopic processes, can significantly reduce the environmental impact. semanticscholar.org The use of alternative energy sources like microwave irradiation could also lead to faster and more efficient reactions.

Green Analytical Chemistry (GAC): The principles of GAC aim to make analytical procedures safer and more environmentally friendly. This includes the development of rapid, stability-indicating HPLC methods that use greener mobile phases and reduce solvent consumption for the analysis of Saxagliptin and its related compounds. researchgate.netajgreenchem.com

Traditional SolventPotential Green AlternativeRationale for Substitution
Dimethylformamide (DMF)Propylphosphonic anhydride (B1165640) (T3P)Avoids toxic and high-boiling point solvent; T3P can act as both reagent and solvent. semanticscholar.org
Dichloromethane (DCM)Ethyl Acetate / Ethanol MixturesReduces use of halogenated solvents, which are environmental pollutants.
Acetonitrile (B52724) (in HPLC)Ethanol / Water MixturesReduces reliance on toxic and volatile organic solvents in analytical methods.
Table 1: Comparison of Traditional and Green Solvents for Synthesis and Analysis.

Advancements in In Situ Spectroscopic Monitoring of Formation and Degradation

Real-time monitoring of chemical processes is crucial for ensuring quality, optimizing yield, and preventing the formation of impurities. Process Analytical Technology (PAT) utilizes in-line and on-line analytical tools to achieve this. Future research should focus on applying these technologies to the synthesis and stability testing of this compound.

Potential advancements include:

Raman and Infrared (IR) Spectroscopy: These non-destructive vibrational spectroscopy techniques are highly suitable for in-line monitoring. ntnu.nomdpi.com Fiber-optic probes can be directly inserted into reaction vessels to monitor the formation of this compound and the consumption of reactants in real time. This allows for the precise determination of reaction endpoints and the immediate detection of side reactions or impurity formation. researchgate.net

Real-Time Degradation Monitoring: In situ spectroscopy can be employed during forced degradation studies to continuously monitor the formation of degradation products. This provides valuable kinetic data and a deeper understanding of degradation pathways without the need for time-consuming sample quenching and offline analysis. repligen.com

Multivariate Data Analysis: Spectroscopic techniques generate vast amounts of data. Combining this data with multivariate analysis (chemometrics) allows for the development of robust models that can correlate spectral changes with critical process parameters and quality attributes. researchgate.net

Spectroscopic TechniqueApplication in Monitoring this compoundAnticipated Benefits
Raman SpectroscopyIn-line monitoring of amide bond formation during synthesis.Improved process control, real-time kinetic data, and detection of intermediates. ntnu.no
Fourier Transform Infrared (FT-IR) SpectroscopyReal-time tracking of functional group changes during synthesis and degradation.Enhanced understanding of reaction mechanisms and degradation pathways.
Near-Infrared (NIR) SpectroscopyMonitoring of raw material identity and moisture content; process monitoring.Non-invasive analysis, reduced sampling, and improved process consistency. researchgate.net
Table 2: Potential In Situ Spectroscopic Techniques for Process Monitoring.

Development of Predictive Models for Chemical Stability in Diverse Solid-State Matrices

The stability of Saxagliptin is a critical quality attribute, as it can degrade into various impurities, including cyclic amidines. researchgate.netacs.org Predictive stability modeling offers a powerful tool to forecast degradation and establish reliable shelf-life predictions, reducing the reliance on long-term stability studies. mdpi.comnih.gov

Future research in this area should involve:

Kinetic and Mechanistic Modeling: Building comprehensive kinetic models that describe the formation of specific degradation products under various conditions (temperature, humidity, pH). mdpi.comresearchgate.net These models can be based on mechanistic understanding supported by calculations of reaction activation energies. nih.gov

Influence of Excipients: Investigating the complex interactions between Saxagliptin and pharmaceutical excipients is crucial. For instance, excipients like polyethylene (B3416737) glycol (PEG) can degrade to form reactive impurities (e.g., formic acid, formaldehyde) that in turn accelerate the degradation of Saxagliptin. mdpi.comnih.gov Predictive models must account for these matrix effects.

Advanced Statistical Approaches: Employing statistical methods like Partial Least Squares (PLS) in conjunction with Design of Experiments (DoE) can identify the critical factors affecting stability. nih.gov Studies have successfully used PLS to analyze the influence of temperature, time, packaging, and oxygen protection on Saxagliptin impurity levels, leading to more accurate shelf-life predictions than standard linear regression. nih.gov Software tools such as ASAPprime can further accelerate these predictions. nih.gov

Modeling ApproachKey Input ParametersPredicted OutcomeReference Finding
Partial Least Squares (PLS)Temperature, time, packaging, dose, oxygen protectionLevels of specific impurities (DP-1, DP-2) and total impuritiesPredicted impurity levels were lower when protected from oxygen; lower strength was less stable. nih.gov
Mechanistic Kinetic ModelingTemperature, relative humidity, excipient (PEG) concentration, pHConcentration of degradation products (e.g., epi-cyclic amidine)Lower micro-environmental pH from PEG degradation reduces the formation of epi-cyclic amidine. mdpi.comnih.gov
Table 3: Predictive Models for Saxagliptin Chemical Stability.

Application of Artificial Intelligence and Machine Learning in Chemical Impurity Profiling and Mechanistic Understanding

Future applications include:

Automated Impurity Identification: ML algorithms can be trained on large datasets from hyphenated analytical techniques like LC-MS and GC-MS. biomedres.usnih.gov These models can learn to recognize patterns associated with known and unknown impurities, automating peak identification and flagging potential new degradants that require further investigation. amazonaws.comresearchgate.net

Predictive Impurity Formation: By analyzing data from synthesis batches and stability studies, AI models can predict the likelihood of impurity formation under different process conditions or storage scenarios. researchgate.net This allows for proactive process optimization and control to minimize impurity levels.

Elucidation of Degradation Pathways: Explainable AI (XAI) can help "open the black box" of complex degradation mechanisms. novartis.com By analyzing how different molecular features and environmental factors contribute to degradation, XAI can help chemists formulate hypotheses about reaction pathways that are difficult to discern through conventional analysis alone.

Generative AI for Drug Design: In the broader context, generative AI approaches can learn from vast libraries of chemical compounds to design new molecules, which could be applied to develop novel, more stable analogues or improved synthetic intermediates. bms.commdpi.com

AI/ML ApplicationObjectiveRequired DataPotential Impact
Supervised Learning (e.g., Neural Networks)Automated identification and classification of impurity peaks in chromatograms.Large library of annotated LC-MS/GC-MS data.Faster and more accurate impurity profiling in quality control. amazonaws.com
Predictive ModelingForecast impurity levels based on process parameters and storage conditions.Historical batch data, stability study results, kinetic data.Proactive process optimization and risk mitigation. researchgate.net
Explainable AI (XAI)Identify key molecular drivers and reaction conditions leading to degradation.Structural data of reactants and products, reaction conditions, spectroscopic data.Deeper mechanistic understanding and rational design of more stable molecules. novartis.com
Table 4: Application of AI and Machine Learning in Chemical Analysis.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Saxagliptin N-Carboxybenzyl in laboratory settings?

  • Methodological Answer :

  • Always use PPE (gloves, lab coats, eye protection) to avoid skin contact or inhalation of dust/particulates .
  • Work in a well-ventilated fume hood to minimize aerosol exposure. For spills, use inert absorbents and avoid dry sweeping to prevent dispersion .
  • Store this compound in airtight containers at recommended temperatures (e.g., -20°C for long-term stability) and separate from incompatible reagents (e.g., strong oxidizers) .

Q. How should synthesis protocols for Saxagliptin derivatives be designed to ensure reproducibility?

  • Methodological Answer :

  • Document reaction parameters (temperature, solvent purity, stoichiometry) in granular detail, including deviations observed during synthesis .
  • Validate purity using HPLC or LC-MS, with calibration against certified reference standards. Include batch-specific spectra in supplementary materials .
  • For novel derivatives, provide crystallographic data (e.g., X-ray diffraction) or NMR assignments (¹H/¹³C, DEPT) to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be addressed?

  • Methodological Answer :

  • Use a combination of FT-IR (to confirm functional groups like the carboxybenzyl moiety), NMR (for stereochemical analysis), and HRMS (for molecular weight validation) .
  • If spectral discrepancies arise (e.g., unexpected peaks), cross-validate with alternative methods (e.g., 2D NMR or independent synthesis batches) and review solvent purity or degradation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for Saxagliptin derivatives?

  • Methodological Answer :

  • Perform pharmacokinetic profiling (e.g., plasma stability assays) to identify metabolic inactivation pathways .
  • Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation in animal models and correlate with in vitro enzyme inhibition assays .
  • Apply Bayesian statistical models to quantify uncertainty in dose-response relationships and adjust for interspecies variability .

Q. What computational approaches are suitable for predicting this compound’s binding affinity to DPP-4?

  • Methodological Answer :

  • Conduct molecular docking simulations (e.g., AutoDock Vina) using high-resolution DPP-4 crystal structures (PDB ID: 1X70) to identify key interactions .
  • Validate predictions with free-energy perturbation (FEP) calculations or molecular dynamics (MD) simulations to assess binding stability under physiological conditions .
  • Cross-reference results with experimental SPR (surface plasmon resonance) data to refine computational models .

Q. How should researchers design studies to investigate off-target effects of this compound?

  • Methodological Answer :

  • Use proteome-wide affinity profiling (e.g., thermal shift assays or chemical proteomics) to identify unintended targets .
  • Employ RNA-seq or CRISPR-Cas9 knockout screens to assess downstream gene expression changes in primary cell lines .
  • Apply machine learning algorithms to prioritize high-risk off-target candidates based on structural similarity to DPP-4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.